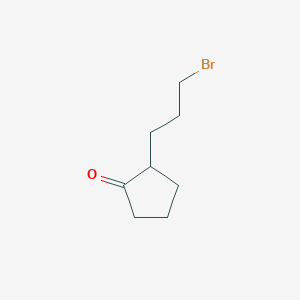

2-(3-Bromopropyl)cyclopentan-1-one

Description

2-(3-Bromopropyl)cyclopentan-1-one is a brominated cyclopentanone derivative characterized by a cyclopentanone ring substituted with a 3-bromopropyl chain. This compound serves as a versatile intermediate in organic synthesis, leveraging both the reactivity of the bromine atom (for nucleophilic substitution) and the ketone group (for condensation or reduction reactions). Its applications span pharmaceuticals, agrochemicals, and materials science, where it acts as a precursor for alkylation or cyclization reactions .

Properties

CAS No. |

10468-38-9 |

|---|---|

Molecular Formula |

C8H13BrO |

Molecular Weight |

205.09 g/mol |

IUPAC Name |

2-(3-bromopropyl)cyclopentan-1-one |

InChI |

InChI=1S/C8H13BrO/c9-6-2-4-7-3-1-5-8(7)10/h7H,1-6H2 |

InChI Key |

YXQTWFZXGVXHJR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)C1)CCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Bromopropyl)cyclopentan-1-one can be synthesized through several methods. One common method involves the reaction of cyclopentanone with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropyl)cyclopentan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) under reflux conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: Various substituted cyclopentanones depending on the nucleophile used.

Reduction: Cyclopentanol derivatives.

Oxidation: Cyclopentanone carboxylic acids or other oxidized products.

Scientific Research Applications

2-(3-Bromopropyl)cyclopentan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: Potential use in the development of new drugs and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropyl)cyclopentan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new carbon-nucleophile bonds. The carbonyl group can participate in various reactions, including reductions and oxidations, to form different functional groups. These reactions are facilitated by the molecular structure and electronic properties of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-(3-Bromopropyl)cyclopentan-1-one and analogous compounds:

Key Comparison Points

Structural and Electronic Features this compound: The electron-withdrawing ketone group activates the bromine for nucleophilic substitution, while the cyclopentanone ring stabilizes transition states in reactions like alkylation . 2-Heptylidene cyclopentan-1-one: The heptylidene group introduces lipophilicity and stability, making it suitable for fragrance formulations but less reactive than brominated analogs . Bromopropyl-furan/phthalimide derivatives: The furan (electron-rich) and phthalimide (electron-deficient) moieties direct reactivity toward ring-forming or amine-protection pathways, respectively .

Synthetic Utility Yields: Bromopropyl compounds generally exhibit moderate to high synthetic efficiency (e.g., 77% for 1-(3-bromophenyl)cyclopropene carboxamide , 62–71% for phthalimide derivatives ). Functionalization: The bromine in this compound enables cross-coupling or displacement reactions, whereas non-halogenated analogs (e.g., 2-Heptylidene cyclopentan-1-one) rely on carbonyl chemistry .

Applications Pharmaceuticals: Bromopropyl-cyclopentanone and phthalimide derivatives are intermediates in drug synthesis (e.g., purine nucleosides , polyamine conjugates ). Fragrances: 2-Heptylidene cyclopentan-1-one is prioritized for its olfactory properties but requires strict regulatory compliance . Materials Science: Bromopropyl-substituted furans and cyclopropenes are used to construct heterocycles with stereochemical control .

Research Findings and Trends

- Reactivity Trends : Bromopropyl groups adjacent to electron-withdrawing moieties (e.g., ketones, phthalimides) exhibit faster SN2 substitution rates compared to electron-neutral systems like furans .

- Regulatory Considerations: Non-brominated analogs like 2-Heptylidene cyclopentan-1-one face stringent safety evaluations in consumer products, limiting their synthetic scope compared to brominated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.